N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide
CAS No.: 896317-23-0
Cat. No.: VC4166757
Molecular Formula: C19H22N2O5S
Molecular Weight: 390.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896317-23-0 |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 390.45 |
| IUPAC Name | N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C19H22N2O5S/c1-13-4-7-16(8-5-13)27(23,24)20-14-10-19(22)21(12-14)15-6-9-17(25-2)18(11-15)26-3/h4-9,11,14,20H,10,12H2,1-3H3 |
| Standard InChI Key | BSTLASXITNNPGP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Introduction
Molecular Formula
The molecular formula of the compound is not explicitly provided but can be deduced based on its name. It includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.
Synthesis
While specific synthesis protocols for this compound are unavailable in the provided data, similar compounds involving pyrrolidine or benzenesulfonamide derivatives are typically synthesized through multi-step reactions involving:
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Formation of the pyrrolidine ring via cyclization reactions.
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Introduction of the dimethoxyphenyl group through electrophilic substitution.
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Coupling with a sulfonamide derivative under appropriate conditions.
Common Techniques
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Nuclear Magnetic Resonance (NMR): Used to confirm the structure by identifying hydrogen and carbon environments.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Liquid Chromatography (LC): Ensures purity of the final product.
Biological Applications
Due to its structural elements, this compound could have potential applications in:
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Drug Development: The combination of sulfonamide and pyrrolidine motifs suggests possible activity as an enzyme inhibitor or receptor modulator.
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Anti-inflammatory Agents: Dimethoxyphenyl groups are often explored for their anti-inflammatory properties.
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Cancer Research: Sulfonamides have shown promise as anticancer agents due to their ability to inhibit tumor growth.
Hypothetical Mechanism of Action
The sulfonamide group may interact with enzymes by mimicking natural substrates, while the pyrrolidine ring provides rigidity, enhancing binding affinity.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Weight | Estimated based on structure |
| Functional Groups | Dimethoxyphenyl, Pyrrolidinone, Sulfonamide |
| Potential Biological Activity | Anti-inflammatory, Anticancer |
| Analytical Techniques | NMR, MS, LC |
Research Outlook
Further studies are required to:
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Develop a reliable synthesis pathway for large-scale production.
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Investigate pharmacological activity through in vitro and in vivo experiments.
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Assess drug-like properties such as solubility, stability, and bioavailability.
This compound represents a promising candidate for future research due to its unique structural features and potential biological activities.
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